8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine chemical structure and properties
8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine chemical structure and properties
An In-depth Technical Guide to 8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Structure, Synthesis, and Therapeutic Potential
Abstract
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide array of human diseases. This technical guide focuses on a specific analog, 8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, providing a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, field-proven methodology for its synthesis. Furthermore, this document synthesizes the extensive biological data available for the broader class of imidazo[1,2-a]pyrazine derivatives to forecast the potential therapeutic applications and mechanisms of action for the title compound, with a particular focus on oncology, immunology, and infectious diseases.
Chemical Identity and Physicochemical Properties
8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a bicyclic heteroaromatic compound. The core structure consists of an imidazole ring fused to a pyrazine ring, with the latter being fully saturated (hydrogenated). A phenyl substituent at the 8-position is the key feature of this specific analog.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃N₃ | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| IUPAC Name | 8-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | IUPAC Nomenclature |
| CAS Number | Not available | N/A |
| Topological Polar Surface Area | 33.3 Ų | Calculated (based on parent scaffold) |
| XLogP3 (Predicted) | ~1.9 | Extrapolated from parent scaffold[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Hazard Classification | Potential for acute toxicity, skin and eye irritation.[1][2] | Based on parent scaffold |
Note: Some properties are estimated based on the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold due to the absence of specific experimental data for the 8-phenyl derivative. The addition of the phenyl group is expected to increase lipophilicity (LogP).
Synthesis and Characterization
The synthesis of the target compound can be achieved through a logical, multi-step sequence that first constructs the aromatic imidazo[1,2-a]pyrazine core, followed by selective reduction of the pyrazine ring. This approach is well-documented for analogous structures.[3][4][5]
Proposed Synthetic Pathway
A robust method involves the condensation of a substituted 2-aminopyrazine with an α-haloketone, followed by catalytic hydrogenation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 8-Phenylimidazo[1,2-a]pyrazine
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Reaction Setup: To a solution of 2-amino-3-phenylpyrazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Reagent Addition: Slowly add a solution of 2-bromoacetaldehyde (1.2 eq) in DMF to the stirred suspension at room temperature.
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Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction involves an initial N-alkylation followed by an intramolecular cyclization.
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Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with water and a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to 8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Catalyst Preparation: In a hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C, ~5 mol%) in methanol.
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Substrate Addition: Add the 8-Phenylimidazo[1,2-a]pyrazine (1.0 eq) from Step 1 to the suspension.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.[5] The hydrogenation selectively reduces the pyrazine ring while leaving the imidazole and phenyl rings intact.[3][4]
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 16-24 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization to obtain the final compound.
Spectroscopic Characterization
The identity and purity of the final compound should be confirmed using standard spectroscopic methods.
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¹H NMR: Expected signals would include multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the phenyl group protons, a singlet for the imidazole proton (~7.5-8.0 ppm), and a series of aliphatic signals in the upfield region (3.0-4.5 ppm) for the diastereotopic protons of the tetrahydro-pyrazine ring.
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¹³C NMR: Aromatic signals for the phenyl and imidazole carbons would be observed, along with aliphatic signals for the saturated carbons of the pyrazine ring.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 200.25, confirming the molecular weight.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the imidazole ring, and N-H stretching.[6]
Pharmacological Profile and Therapeutic Potential
While specific biological data for 8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is not extensively published, the imidazo[1,2-a]pyrazine scaffold is a cornerstone of many pharmacologically active agents.[7][8] The introduction of a phenyl group at the C8 position provides a key vector for structure-activity relationship (SAR) studies.[6][9]
Overview of Biological Activities
Derivatives of the core scaffold have demonstrated a wide spectrum of activities, suggesting multiple potential applications for the title compound.
Table 2: Reported Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Therapeutic Area | Specific Target/Activity | Potency (IC₅₀) | Reference |
| Oncology | PI3Kα Kinase Inhibition | 1.25 µM | [10] |
| Anticancer (HepG2, MCF-7) | 11-13 µM | [11] | |
| Immunology | ENPP1 Inhibition | 5.70 nM | [12][13] |
| Infectious Disease | Antileishmanial | Micromolar range | [9] |
| Antibacterial (S. aureus) | 21-24 mm (zone of inhibition) | [6] | |
| Antifungal (Candida species) | MIC up to 0.016 mg/mL | [14] | |
| CNS Disorders | Antidepressant Activity | Not specified | [6] |
| Other | Cardiac Stimulating | Not specified | [15] |
| Smooth Muscle Relaxant | Not specified | [6] |
Potential Mechanisms of Action
Based on promising results from closely related analogs, two pathways are of particular interest for 8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine.
A. Inhibition of the PI3K/AKT/mTOR Pathway: Several 8-substituted imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against PI3Kα, a key kinase in a signaling pathway frequently dysregulated in cancer.[10] Inhibition of this pathway can lead to decreased cell proliferation and survival, making it a critical target in oncology. The 8-phenyl analog is a prime candidate for evaluation as a PI3K inhibitor.
B. Modulation of the cGAS-STING Pathway via ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[12][13] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers anti-tumor immune responses.[13] By inhibiting ENPP1, compounds with this scaffold can enhance STING signaling, boosting the efficacy of cancer immunotherapy.
Caption: Potential mechanisms of action for the target compound.
Conclusion and Future Directions
8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine represents an intriguing, yet underexplored, molecule within a class of heterocycles with proven therapeutic relevance. The synthetic route is feasible and relies on established chemical transformations.
The true value of this compound lies in its potential pharmacological activity. Based on extensive data from related analogs, it is a strong candidate for screening in several key areas:
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Oncology: As an inhibitor of kinases such as PI3K.
-
Immuno-oncology: As a modulator of the innate immune system through inhibition of ENPP1.
-
Anti-infectives: For activity against bacterial, fungal, and protozoan pathogens.
Future work should focus on the definitive synthesis and characterization of the compound, followed by a broad-based biological screening campaign against these high-value targets. Subsequent SAR studies, involving modification of the C8-phenyl ring and substitutions at other positions, could lead to the development of next-generation therapeutic agents.
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